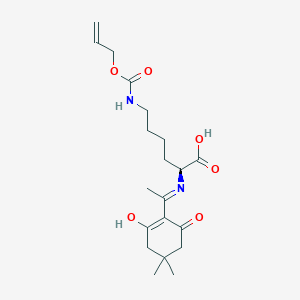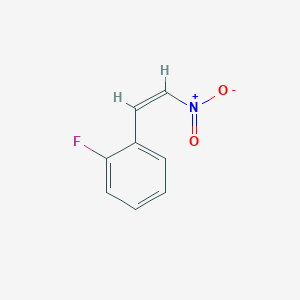
Dde-L-Lys(Aloc)-OH*DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dde-L-Lys(Aloc)-OH*DCHA is a derivative of lysine, an essential amino acid. This compound is used primarily in peptide synthesis due to its unique protective groups, which allow for selective deprotection during the synthesis process. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group and the Aloc (allyloxycarbonyl) group provide orthogonal protection, meaning they can be removed independently under different conditions without affecting each other.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dde-L-Lys(Aloc)-OH*DCHA involves several steps:
Protection of Lysine: The ε-amino group of lysine is first protected with the Dde group. This is typically achieved by reacting lysine with Dde-Cl in the presence of a base.
Protection of the α-Amino Group: The α-amino group is then protected with the Aloc group. This step involves the reaction of the intermediate with Aloc-Cl.
Formation of the Final Compound: The final product, this compound, is obtained by reacting the protected lysine with dicyclohexylamine (DCHA) to form the salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine are reacted with Dde-Cl and Aloc-Cl under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product is subjected to rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Dde-L-Lys(Aloc)-OH*DCHA undergoes several types of reactions, including:
Deprotection Reactions: The Dde group can be removed using hydrazine in dimethylformamide (DMF), while the Aloc group can be removed using palladium catalysts in the presence of a nucleophile.
Substitution Reactions: The compound can undergo substitution reactions where the protective groups are replaced with other functional groups.
Common Reagents and Conditions
Hydrazine in DMF: Used for the removal of the Dde group.
Palladium Catalysts: Used for the removal of the Aloc group.
Bases and Acids: Used to facilitate various substitution reactions.
Major Products
The major products formed from these reactions include deprotected lysine derivatives, which can be further used in peptide synthesis.
Aplicaciones Científicas De Investigación
Dde-L-Lys(Aloc)-OH*DCHA has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of complex peptides due to its orthogonal protective groups.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules.
Drug Development: It is used in the development of peptide-based drugs.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Mecanismo De Acción
The mechanism of action of Dde-L-Lys(Aloc)-OH*DCHA involves the selective removal of protective groups to expose reactive amino groups. These reactive groups can then participate in further chemical reactions, such as peptide bond formation. The Dde group is removed using hydrazine, which cleaves the bond between the Dde group and the lysine residue. The Aloc group is removed using palladium catalysts, which facilitate the cleavage of the allyloxycarbonyl group.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-Lys(Dde)-OH: Another lysine derivative with an Fmoc (fluorenylmethyloxycarbonyl) protective group instead of Aloc.
Boc-L-Lys(Dde)-OH: A lysine derivative with a Boc (tert-butyloxycarbonyl) protective group.
Uniqueness
Dde-L-Lys(Aloc)-OH*DCHA is unique due to its combination of Dde and Aloc protective groups, which provide orthogonal protection. This allows for greater flexibility and control during peptide synthesis compared to other lysine derivatives with only one type of protective group.
Propiedades
Fórmula molecular |
C20H30N2O6 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-5-10-28-19(27)21-9-7-6-8-14(18(25)26)22-13(2)17-15(23)11-20(3,4)12-16(17)24/h5,14,23H,1,6-12H2,2-4H3,(H,21,27)(H,25,26)/t14-/m0/s1 |
Clave InChI |
MEXRAPFIOOMRCO-AWEZNQCLSA-N |
SMILES isomérico |
CC(=N[C@@H](CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
SMILES canónico |
CC(=NC(CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)



